

Application Note: Comprehensive Analytical Characterization of 1-Phenyl-1H-indole-3-carboxylic Acid

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Compound of Interest

Compound Name:	1-Phenyl-1H-indole-3-carboxylic acid
CAS No.:	244090-34-4
Cat. No.:	B3326253

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Introduction

1-Phenyl-1H-indole-3-carboxylic acid (CAS: 244090-34-4) is a highly versatile synthetic intermediate and pharmacophore. Indole-3-carboxylic acid derivatives are widely investigated for their role in drug discovery, serving as potent angiotensin II receptor 1 antagonists for antihypertensive therapies ([1]), as well as critical mediators in plant defense mechanisms ([2]). Structurally, the molecule features an electron-rich indole core, an N-phenyl substituent that alters the local electronic environment, and a C3-carboxylic acid group capable of strong hydrogen bonding.

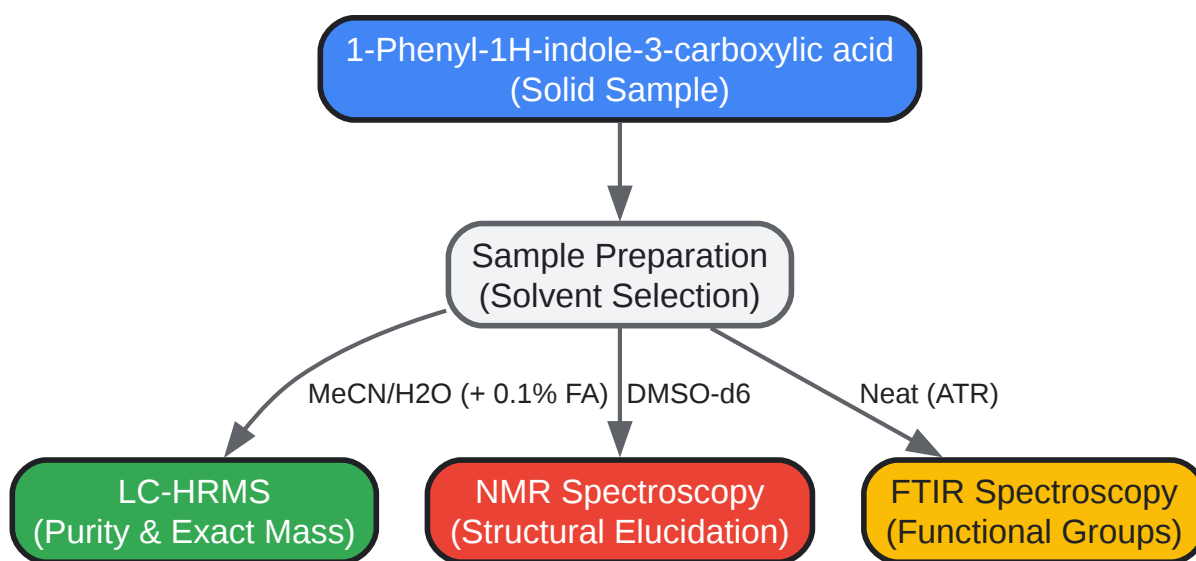
Physicochemical Profiling

Understanding the baseline physicochemical properties is essential before initiating any analytical workflow, as these metrics dictate solvent selection and chromatographic behavior ([3]).

Property	Value	Analytical Implication
Molecular Formula	C ₁₅ H ₁₁ NO ₂	Determines exact mass for HRMS targeting.
Molecular Weight	237.25 g/mol	Used for standard molarity calculations.
LogP	3.33	Indicates high lipophilicity; requires high organic mobile phase in RP-HPLC.
Topological Polar Surface Area	42.23 Å ²	Governs solubility; requires aprotic polar solvents (e.g., DMSO) for high-concentration dissolution.
H-Bond Donors / Acceptors	1 / 2	Drives dimer formation in solid state, affecting FTIR and NMR acquisition.

Analytical Workflow

To ensure rigorous characterization, a multi-modal analytical strategy is employed to confirm purity, exact mass, structural connectivity, and functional group integrity.



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Analytical workflow for the characterization of **1-Phenyl-1H-indole-3-carboxylic acid**.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality & Expert Insight: The carboxylic acid moiety at the C3 position readily deprotonates, making negative electrospray ionization (ESI-) highly sensitive for this compound, yielding the $[M-H]^-$ ion at m/z 236.07 ([2]). While the indole nitrogen can theoretically support positive ionization, the electron-withdrawing nature of the N-phenyl ring and the C3-carboxyl group significantly reduces its basicity. Using a weakly acidic mobile phase (0.1% Formic Acid) ensures the carboxylic acid remains protonated during reversed-phase chromatography, preventing peak tailing and improving retention, while still allowing efficient gas-phase deprotonation in the MS source.

Self-Validating Protocol:

- Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 10 $\mu\text{g/mL}$ using 50:50

Water:Acetonitrile.

- Chromatographic Conditions:
 - Column: C18, 2.1 x 50 mm, 1.7 μ m particle size (e.g., Waters Acquity UPLC BEH C18).
 - Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
 - Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
 - Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.
Flow rate: 0.4 mL/min.
- Mass Spectrometry Parameters:
 - Mode: ESI Negative.
 - Capillary Voltage: 2.5 kV.
 - Target m/z: Monitor the exact mass m/z 236.0718 (calculated for $C_{15}H_{10}NO_2^-$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insight: The N-phenyl substitution eliminates the characteristic broad indole N-H peak typically observed around 11 ppm. Instead, a highly deshielded singlet for the C2 proton is observed at ~8.25 ppm. This pronounced downfield shift is driven by the anisotropic effect of the adjacent N-phenyl ring combined with the electron-withdrawing C3-carboxylic acid ([4]). DMSO- d_6 is the mandatory solvent for this analysis; it acts as a strong hydrogen-bond acceptor, disrupting the intermolecular carboxylic acid dimers that form in non-polar solvents. This disruption yields a sharp, distinct COOH proton signal at ~12.3 ppm[4].

Self-Validating Protocol:

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d_6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- 1H -NMR Acquisition:

- Frequency: 400 MHz or 500 MHz.
- Scans: 16 to 32.
- Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of the acidic proton, allowing for accurate integration.
- Data Interpretation (Expected Shifts):

Proton Assignment	Multiplicity	Chemical Shift (δ , ppm)	Integration
C3-COOH	Singlet (broad)	~12.32	1H
C2-H (Indole)	Singlet	~8.25	1H
C4-H (Indole)	Multiplet	~8.15	1H
N-Phenyl & Indole Ar-H	Multiplets	~7.30 - 7.75	8H

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Expert Insight: FTIR provides orthogonal confirmation of the functional groups. In the solid state, **1-Phenyl-1H-indole-3-carboxylic acid** forms strong hydrogen-bonded dimers. This extensive hydrogen bonding causes a significant broadening and redshift of the O-H stretching frequency. Furthermore, the carbonyl (C=O) stretch is shifted to a lower wavenumber (~1660-1690 cm^{-1}) due to conjugation with the aromatic indole ring. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption, which can obscure the critical O-H stretch region.

Self-Validating Protocol:

- Preparation: Clean the ATR diamond crystal with isopropanol and collect a background spectrum.
- Acquisition: Place 2-3 mg of the neat solid powder directly onto the crystal and apply consistent pressure using the anvil.

- Parameters: Collect 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .
- Spectral Identification:
 - 3300–2500 cm^{-1} : Broad O-H stretch indicative of a hydrogen-bonded carboxylic acid.
 - ~1670 cm^{-1} : Strong C=O stretch (conjugated carboxylic acid).
 - 1590 cm^{-1} , 1500 cm^{-1} : Aromatic C=C stretches corresponding to the indole and phenyl rings.

References

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- Plant Physiology and Biochemistry. "Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina." PubMed. URL: [\[Link\]](#)
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